molecular formula C18H22N4O3 B2624672 N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1797815-67-8

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2624672
CAS RN: 1797815-67-8
M. Wt: 342.399
InChI Key: JSOSGQQJPWDFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide acts as a selective inhibitor of the protein kinase CK2, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide binds to the ATP-binding site of CK2, inhibiting its activity and leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of various signaling pathways. In neurodegenerative disorders, N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function through the regulation of oxidative stress and inflammation. Inflammation research has also shown promising results with N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, as it has been shown to reduce inflammation through the regulation of cytokine expression.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and selectivity for CK2 inhibition. However, N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

Future research on N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide could focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Additionally, further studies could investigate the optimal dosing and delivery methods for N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, as well as potential combination therapies with other drugs. Finally, research could also focus on the development of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide analogs with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide in high purity.

Scientific Research Applications

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurodegenerative disorders, N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has been studied for its neuroprotective effects and potential to improve cognitive function. Inflammation research has also shown promising results with N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, as it has been shown to reduce inflammation in various animal models.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-14-7-5-13(6-8-14)11-16(23)20-15-12-19-18(25-2)21-17(15)22-9-3-4-10-22/h5-8,12H,3-4,9-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOSGQQJPWDFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.